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Compound of Interest

Compound Name: CHK-336

Cat. No.: B11933690

A detailed guide for researchers and drug development professionals on the mechanism of
action and performance of CHK-336 in comparison to alternative therapies.

This guide provides a comprehensive validation of the mechanism of action of CHK-336, a
novel therapeutic candidate for primary hyperoxaluria (PH). Through a comparative analysis
with alternative treatments, including Nedosiran, Lumasiran, and Stiripentol, this document
outlines the experimental evidence supporting CHK-336's efficacy. Detailed experimental
protocols, quantitative data summaries, and visualizations of key biological pathways and
workflows are presented to offer a clear and objective evaluation for researchers, scientists,
and drug development professionals.

Introduction to CHK-336 and Primary Hyperoxaluria

Primary hyperoxaluria is a group of rare genetic disorders characterized by the overproduction
of oxalate, leading to the formation of recurrent kidney stones, nephrocalcinosis, and
progressive kidney failure. The final and committed step in the hepatic synthesis of oxalate is
the conversion of glyoxylate to oxalate, a reaction catalyzed by the enzyme lactate
dehydrogenase A (LDHA).

CHK-336 is a first-in-class, orally available, and liver-targeted small molecule inhibitor of LDHA.
[1] By directly inhibiting this final step, CHK-336 aims to reduce the production of oxalate,
thereby addressing the underlying cause of all forms of primary hyperoxaluria.[1]
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Mechanism of Action of CHK-336 and Alternatives

The primary therapeutic strategy for managing primary hyperoxaluria is to reduce the hepatic
production of oxalate. CHK-336 and its alternatives achieve this through different molecular
mechanisms, primarily targeting the final steps of oxalate synthesis.

CHK-336: As a direct inhibitor of the lactate dehydrogenase A (LDHA) enzyme, CHK-336 binds
to the enzyme to block its catalytic activity, thus preventing the conversion of glyoxylate to
oxalate.[1]

Nedosiran: This therapeutic agent is a small interfering RNA (siRNA) that targets the
messenger RNA (mMRNA) of LDHA. By degrading the LDHA mRNA, Nedosiran effectively
silences the gene, leading to reduced production of the LDHA enzyme and consequently, a
decrease in oxalate synthesis.[2][3]

Lumasiran: Also an siRNA-based therapeutic, Lumasiran targets the mRNA of glycolate
oxidase (GO). GO is an enzyme that acts upstream of LDHA, catalyzing the conversion of
glycolate to glyoxylate. By reducing the production of GO, Lumasiran limits the availability of
the substrate (glyoxylate) for oxalate synthesis.[4][5][6]

Stiripentol: An existing anti-epileptic drug, Stiripentol has been identified as an inhibitor of
LDHA.[7][8] Similar to CHK-336, it directly inhibits the enzyme's activity to reduce oxalate
production.[7][8]

Below is a diagram illustrating the signaling pathway and the points of intervention for each
therapeutic agent.
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Figure 1. Hepatic oxalate synthesis pathway and therapeutic targets.

Comparative Performance Data

The following tables summarize the available quantitative data for CHK-336 and its alternatives

from preclinical and clinical studies.

Table 1: In Vitro Efficacy
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Compound Target Assay Type IC50 Source
Human enzyme

CHK-336 LDHA 0.4 nM [9]
assay
Hepatocyte

CHK-336 LDHA assay (various 80-131 nM [9]
species)

hLDHA inhibition ~40% inhibition

Stiripentol LDHA [10]

assay at 500 uM
) In vitro Data not

Nedosiran LDHA mRNA ] -
knockdown available
In vitro Data not

Lumasiran GO mRNA ) -
knockdown available

Table 2: Preclinical In Vivo Efficacy (Mouse Models of
Primary Hyperoxaluria)
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% Reduction

Compound Mouse Model Dosing in Urinary Source
Oxalate
) Dose-dependent
PH1 (Agxt Low, once-daily )
CHK-336 reduction to [11][12][13]
knockout) oral doses
normal levels
PH2 (Grhpr 7 days of Significant
CHK-336 _ [12][12][13]
knockout) treatment reduction
Nedosiran Subcutaneous
_ PH1 (AGT KO) o ~75% [14]
(SiRNA) injection
Nedosiran Subcutaneous
) PH2 (GR KO) S ~32% [14]
(SiRNA) injection
Lumasiran - .
) PH1 model Not specified Not specified 4]
(siRNA)
. Rat model of Oral Significant
Stiripentol ] o ] ) [71[8]
hyperoxaluria administration reduction

Table 3: Clinical Efficacy (Human Trials)
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Ke
. Patient y
Compound Trial Phase . Efficacy Result Source
Population .
Endpoint
Conversion of
Proof-of-
Healthy 13C2-glycolate )
CHK-336 Phase 1 mechanism [1]
Volunteers to 13C2- )
established
oxalate
Reduction in o
Significant
) Phase 2 24-hour o
Nedosiran PH1 and PH2 ) reduction in [15]
(PHYOX2) urinary )
PH1 patients
oxalate
% change in 65.4%
Phase 3 ]
] 24-hour reduction vs.
Lumasiran (ILLUMINATE PH1 ] ) [6][16]
A urinary 11.8% in
oxalate placebo
Reduction in )
. ] Two-thirds
Stiripentol Case Study Severe PH1 urinary ) [718]
reduction
oxalate

Experimental Protocols

This section provides an overview of the key experimental methodologies used to validate the
mechanism of action of LDHA inhibitors like CHK-336.

LDHA Enzyme Inhibition Assay

Objective: To determine the in vitro potency of a compound in inhibiting the enzymatic activity
of LDHA.

Principle: The assay measures the rate of conversion of pyruvate to lactate by LDHA, which is
coupled to the oxidation of NADH to NAD™*. The decrease in NADH concentration is monitored

spectrophotometrically by measuring the absorbance at 340 nm.

General Protocol:
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e Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCI, pH 7.5), NADH, and
pyruvate.

e Add varying concentrations of the test inhibitor (e.g., CHK-336) to the reaction mixture.
« Initiate the reaction by adding a purified preparation of human LDHA enzyme.

o Immediately measure the decrease in absorbance at 340 nm over time using a
spectrophotometer.

o Calculate the initial reaction velocity for each inhibitor concentration.

» Plot the percentage of inhibition against the inhibitor concentration and determine the IC50
value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Cellular Oxalate Production Assay

Objective: To assess the ability of a compound to inhibit oxalate production in a cellular context.

Principle: Hepatocytes, the primary site of oxalate production, are treated with the test
compound. The amount of oxalate secreted into the cell culture medium is then quantified.

General Protocol:
o Culture primary hepatocytes or a suitable hepatocyte cell line in appropriate culture plates.

o Treat the cells with varying concentrations of the test compound (e.g., CHK-336) for a
specified period.

e Collect the cell culture medium.

o Quantify the concentration of oxalate in the medium using a validated method, such as liquid
chromatography-mass spectrometry (LC-MS) or an enzymatic assay.

o Normalize the oxalate concentration to the total protein content of the cells in each well.

o Determine the dose-dependent effect of the compound on cellular oxalate production.
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In Vivo Efficacy in a Mouse Model of Primary
Hyperoxaluria

Objective: To evaluate the in vivo efficacy of a compound in reducing urinary oxalate excretion
in a relevant animal model.

Principle: A genetically engineered mouse model that recapitulates the metabolic defect of
primary hyperoxaluria (e.g., Agxt knockout for PH1) is used. The animals are treated with the
test compound, and their urinary oxalate excretion is monitored.

General Protocol:
o Utilize a genetically modified mouse model of primary hyperoxaluria (e.g., Agxt-/- mice).
» House the mice in metabolic cages to allow for the collection of 24-hour urine samples.

e Administer the test compound (e.g., CHK-336) to the mice via the intended clinical route
(e.g., oral gavage) at various dose levels. A vehicle control group should be included.

o Collect 24-hour urine samples at baseline and at various time points during the treatment
period.

o Measure the concentration of oxalate in the urine samples using a validated method such as
LC-MS.

» Normalize the urinary oxalate excretion to creatinine levels to account for variations in urine
volume.

o Compare the urinary oxalate levels between the treated and control groups to determine the
efficacy of the compound.

Below is a diagram illustrating the general experimental workflow for validating the mechanism
of action.
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Figure 2. General experimental workflow for validating the mechanism of action.
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Conclusion

CHK-336 represents a promising, orally available, small-molecule therapeutic for the treatment
of primary hyperoxaluria. Its mechanism of action, the direct inhibition of LDHA, is a clinically
validated target for reducing hepatic oxalate production. Preclinical data demonstrate the
potent and selective inhibition of LDHA by CHK-336, leading to a significant reduction in urinary
oxalate in animal models of both PH1 and PH2.[11][12][13]

When compared to alternative therapies, CHK-336 offers the advantage of being an oral small
molecule, which may be preferable to the injectable siRNA-based therapies, Nedosiran and
Lumasiran. While all three LDHA-targeting agents (CHK-336, Nedosiran, and Stiripentol) act on
the final step of oxalate synthesis, CHK-336 has been specifically designed and optimized for
this purpose. Lumasiran, targeting the upstream enzyme GO, is effective for PH1 but may not
be applicable to other forms of primary hyperoxaluria.

Further clinical development and head-to-head comparative studies will be crucial to fully
elucidate the relative efficacy and safety of CHK-336 in the context of these other emerging
therapies for primary hyperoxaluria. The data presented in this guide provide a strong
foundation for the continued investigation of CHK-336 as a valuable treatment option for
patients with this debilitating disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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